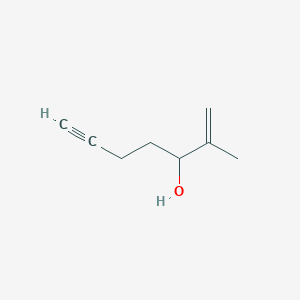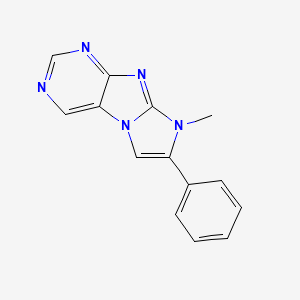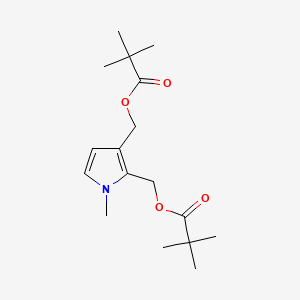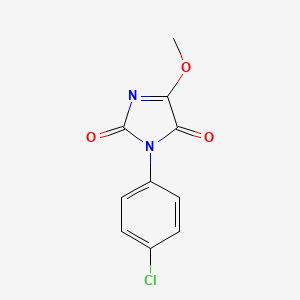
2-Methylhept-1-en-6-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhept-1-en-6-yn-3-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to an aliphatic carbon chain that includes both a double bond (alkene) and a triple bond (alkyne). This unique structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhept-1-en-6-yn-3-ol can be achieved through several methods. One common approach involves the use of alkyne and alkene chemistry. For instance, starting with a suitable alkyne, such as 1-heptyne, and introducing a methyl group at the second carbon position can yield the desired compound. The reaction conditions typically involve the use of catalysts like palladium or nickel to facilitate the addition of the methyl group and the formation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the starting materials are subjected to controlled reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylhept-1-en-6-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
2-Methylhept-1-en-6-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylhept-1-en-6-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The alkyne and alkene groups can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylhept-1-en-6-yn-3-ol: Unique due to the presence of both alkyne and alkene groups.
2-Methylhept-1-en-6-yn-2-ol: Similar structure but with the hydroxyl group at a different position.
2-Methylhept-1-en-5-yn-3-ol: Similar structure but with the triple bond at a different position.
Propiedades
Número CAS |
72867-88-0 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-methylhept-1-en-6-yn-3-ol |
InChI |
InChI=1S/C8H12O/c1-4-5-6-8(9)7(2)3/h1,8-9H,2,5-6H2,3H3 |
Clave InChI |
AXPQTJKGOOOSJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)



![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)





![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)


